Bay-784

描述

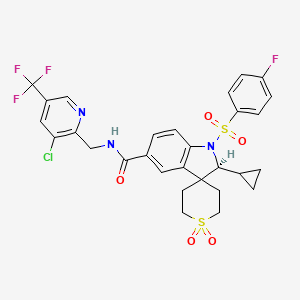

Structure

3D Structure

属性

CAS 编号 |

1631164-24-3 |

|---|---|

分子式 |

C29H26ClF4N3O5S2 |

分子量 |

672.1 g/mol |

IUPAC 名称 |

(2S)-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide |

InChI |

InChI=1S/C29H26ClF4N3O5S2/c30-23-14-19(29(32,33)34)15-35-24(23)16-36-27(38)18-3-8-25-22(13-18)28(9-11-43(39,40)12-10-28)26(17-1-2-17)37(25)44(41,42)21-6-4-20(31)5-7-21/h3-8,13-15,17,26H,1-2,9-12,16H2,(H,36,38)/t26-/m0/s1 |

InChI 键 |

PZGSYNNVPNLHQG-SANMLTNESA-N |

手性 SMILES |

C1CC1[C@H]2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl |

规范 SMILES |

C1CC1C2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of BAY-784 (BAY 1214784): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-784, also known as BAY 1214784, is a potent and selective, orally available, non-peptide small molecule antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Developed as a potential treatment for sex hormone-dependent diseases such as uterine fibroids and endometriosis, its mechanism of action centers on the competitive blockade of the GnRH receptor in the pituitary gland. This antagonism leads to a dose-dependent suppression of luteinizing hormone (LH) secretion, subsequently reducing the production of gonadal steroids like estradiol and progesterone in females and testosterone in males. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by a compilation of preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Introduction

The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus governs the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.[3] These gonadotropins, in turn, regulate steroidogenesis in the gonads. Dysregulation of this hypothalamic-pituitary-gonadal (HPG) axis is implicated in the pathophysiology of numerous hormone-dependent disorders. Pharmacological modulation of the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR), presents a key therapeutic strategy.[3] this compound is a second-generation, non-peptide GnRH-R antagonist designed for oral administration to offer a more convenient and potentially safer treatment alternative to injectable peptide-based GnRH analogues.[1]

Mechanism of Action: GnRH Receptor Antagonism

The primary mechanism of action of this compound is its competitive and reversible binding to the GnRH receptor in the anterior pituitary. By occupying the receptor's binding site, this compound prevents the endogenous GnRH from initiating its downstream signaling cascade. This blockade directly inhibits the synthesis and release of LH and FSH.

The GnRH Receptor Signaling Pathway

The GnRH receptor predominantly couples to the Gαq/11 subtype of G-proteins. Upon activation by GnRH, Gαq/11 stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors, ultimately leading to the transcription, synthesis, and secretion of LH and FSH.

Some evidence also suggests that GnRH receptors can couple to Gαi proteins, which may mediate direct antiproliferative effects in certain cancer cell lines. This Gαi-mediated pathway can be activated by both GnRH agonists and antagonists.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro GnRH Receptor Antagonist Potency

| Species | Assay Agonist | IC50 (nM) |

| Human | Buserelin | 21 |

| Rat | LHRH | 24 |

| Cynomolgus Monkey | Buserelin | Potent (double-digit nM range) |

Table 2: In Vivo Pharmacodynamic Efficacy in Ovariectomized (OVX) Rats

| Dose (mg/kg, p.o.) | Effect on Plasma Luteinizing Hormone (LH) |

| 0.5 - 30 | Dose-dependent suppression |

| ED50 | 4.5 mg/kg (at 4/8 hours) |

Table 3: Pharmacokinetic Properties in Preclinical Species

| Species | Sex | Half-life (t1/2) in hours |

| Wistar Rat | Male | 13 - 17 |

| Beagle | Female | 18 |

| Cynomolgus Monkey | Female | 7 |

Table 4: First-in-Human Study in Postmenopausal Women

| Treatment | Effect on Plasma Luteinizing Hormone (LH) |

| Once daily BAY 1214784 | Up to 49% reduction |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

In Vitro GnRH Receptor Antagonist Assay

Objective: To determine the in vitro potency of this compound in inhibiting the activation of the human and rat GnRH receptors.

Methodology:

-

Cell Lines: HEK293 cells stably expressing the human or rat GnRH receptor were used.

-

Assay Principle: A cell-based functional assay measuring the inhibition of agonist-induced intracellular calcium mobilization was employed.

-

Procedure:

-

Cells were seeded in microtiter plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells were pre-incubated with varying concentrations of this compound or vehicle control.

-

A fixed concentration of a GnRH receptor agonist (Buserelin for human receptor, LHRH for rat receptor) was added to stimulate the receptor.

-

The resulting change in intracellular calcium concentration was measured using a fluorescence plate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Luteinizing Hormone (LH) Suppression in Ovariectomized (OVX) Rats

Objective: To assess the in vivo efficacy of orally administered this compound in suppressing plasma LH levels.

Methodology:

-

Animal Model: Ovariectomized (OVX) female Wistar rats were used. Ovariectomy leads to elevated and stable baseline LH levels due to the absence of negative feedback from ovarian steroids.

-

Drug Administration: this compound was administered as a single oral dose (p.o.) at various concentrations (0.5, 3, 10, and 30 mg/kg).

-

Blood Sampling: Blood samples were collected at specified time points (e.g., 4 and 8 hours) post-dosing.

-

LH Measurement: Plasma LH concentrations were determined using a validated immunoassay (e.g., ELISA).

-

Data Analysis: The dose-dependent suppression of LH was evaluated, and the effective dose 50 (ED50) was calculated.

Pharmacokinetic Studies in Preclinical Species

Objective: To determine the pharmacokinetic profile (including half-life) of this compound.

Methodology:

-

Animal Models: Male Wistar rats, female beagle dogs, and female cynomolgus monkeys were used.

-

Drug Administration: this compound was administered intravenously (i.v.) and orally (p.o.) to determine key pharmacokinetic parameters.

-

Blood Sampling: Serial blood samples were collected over a 24-hour period.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), were calculated using non-compartmental analysis.

Conclusion

This compound (BAY 1214784) is a potent and selective oral antagonist of the GnRH receptor. Its mechanism of action involves the competitive blockade of GnRH binding at the pituitary, leading to a reduction in gonadotropin secretion and subsequent suppression of gonadal steroid hormone production. Preclinical and early clinical data demonstrate its efficacy in modulating the HPG axis. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this and similar compounds in the field of hormone-dependent disease therapy.

References

- 1. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

A Technical Guide to BAY-784 (BAY 1214784): A Potent and Selective GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BAY-784, also known as BAY 1214784, a novel, orally available, small-molecule antagonist of the human Gonadotropin-Releasing Hormone Receptor (hGnRH-R). Developed as a potential treatment for sex hormone-dependent disorders such as uterine fibroids, this compound has been characterized by its high potency, selectivity, and favorable pharmacokinetic profile.[1][2][3] Following its initial development, it was made available as a chemical probe through the Structural Genomics Consortium (SGC) to facilitate further research into its unique binding properties and therapeutic potential.[1]

Discovery and Optimization

This compound was identified through a dedicated drug discovery program aimed at developing novel, non-peptide antagonists for the hGnRH-R. The growth of conditions like uterine fibroids is dependent on sex hormones, making the GnRH receptor a key therapeutic target.

The discovery process began with an initial hit compound featuring a 3,3-dimethylindoline core. However, extensive variations of this core failed to yield a significant increase in potency. A critical breakthrough was achieved by altering this core to a spiroindoline system. This structural modification significantly improved GnRH-R antagonist potencies across multiple species, which was essential for successful in vivo optimization and preclinical development.

Further structure-activity relationship (SAR) studies focused on optimizing various substituents. It was found that double substitution at the C-3 and C-5 positions of the pyridylmethyl amide ring had a beneficial effect on the compound's potency. This systematic optimization effort ultimately led to the identification of this compound (also referred to as compound 5a in the primary literature) as the clinical candidate.

Mechanism of Action: GnRH Receptor Antagonism

This compound functions as a competitive antagonist at the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on gonadotropic cells in the anterior pituitary gland.

Under normal physiological conditions, hypothalamic GnRH binds to its receptor, triggering a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the ovaries to produce estrogen and progesterone. By blocking the GnRH-R, this compound prevents the downstream release of LH and FSH, thereby suppressing the production of ovarian sex hormones. This mechanism is central to its therapeutic strategy for managing hormone-sensitive conditions.

Physicochemical and Pharmacological Properties

This compound is a spiroindoline derivative with the following chemical properties.

| Property | Value |

| IUPAC Name | (2S)-N-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1′,1′-dioxo-spiro[indoline-3,4′-thiane]-5-carboxamide |

| Molecular Formula | C₂₉H₂₆ClF₄N₃O₅S₂ |

| Molecular Weight | 672.11 g/mol |

| CAS Number | 1631164-24-3 |

| Appearance | White to off-white powder |

| Solubility | DMSO: 2 mg/mL |

Quantitative Data Summary

The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays.

Table 1: In Vitro Receptor Antagonist Potency

| Species / Assay | Target | IC₅₀ (nM) |

| Human | GnRH-R | 21 |

| Rat | GnRH-R | 24 |

| Cynomolgus Monkey | GnRH-R | Potent |

Note: The compound showed no agonistic activity in the human GnRH-R up to 20 µM.

Table 2: In Vivo Pharmacokinetic Parameters

| Species | Sex | Half-life (t₁/₂) (hours) |

| Male Wistar Rat | Male | 13-17 |

| Female Beagle Dog | Female | 18 |

| Cynomolgus Monkey | Female | 7 |

Table 3: In Vivo Efficacy and Clinical Data

| Model / Population | Dosage | Effect |

| Ovariectomized (OVX) Rats | 0.5 - 30 mg/kg (single p.o.) | Dose-dependent suppression of plasma LH (ED₅₀ = 4.5 mg/kg) |

| Postmenopausal Women (Phase 1) | Once daily | Effective lowering of plasma LH levels by up to 49% |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available thiopyran. The following protocol is a summary of the published procedure.

Methodology:

-

Wittig Reaction: Commercially available thiopyran (54) is treated via a Wittig reaction to introduce a masked aldehyde moiety, yielding the stable enol ether intermediate (55).

-

Fischer Indole Synthesis: The indoline system is constructed from the enol ether (55) using a Fischer indole synthesis to produce the indolenine intermediate (56).

-

Grignard Reaction: A Lewis acid-catalyzed Grignard reaction is performed on indolenine (56) using cyclopropylmagnesium bromide. This key step furnishes the core spiroindoline system (57) as a racemic mixture.

-

Sulfonamide Formation & Oxidation: The spiroindoline core undergoes sulfonamide formation to yield bromo sulfonamide (58), which is subsequently oxidized to give the bromo sulfone (59).

-

Final Steps: The bromo sulfone intermediate is carried through several additional steps, including a critical amide coupling reaction, to yield the final product, this compound.

In Vivo Luteinizing Hormone (LH) Suppression Assay

This protocol describes the in vivo experiment to determine the efficacy of this compound in suppressing plasma LH levels in a rat model.

Methodology:

-

Animal Model: Ovariectomized (OVX) female Wistar rats are used. Ovariectomy removes the primary source of endogenous sex hormones, leading to elevated and stable baseline LH levels.

-

Dosing: this compound is formulated for oral administration. Rats are divided into groups and administered a single oral dose (p.o.) at varying concentrations (e.g., 0.5, 3, 10, and 30 mg/kg) or a vehicle control.

-

Sample Collection: Blood samples are collected at specified time points post-administration (e.g., over a 24-hour period).

-

LH Measurement: Plasma is separated from the blood samples. The concentration of luteinizing hormone in the plasma is quantified using a validated immunoassay (e.g., ELISA).

-

Data Analysis: The percentage of LH suppression is calculated relative to the vehicle-treated control group. The dose-response relationship is analyzed to determine the ED₅₀ (the dose required to achieve 50% of the maximum effect).

References

Bay-784: A Technical Guide to a Novel GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-784, also known as BAY-1214784, is a potent and selective, orally available, non-peptide antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] As a competitive blocker of the GnRH receptor, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This mechanism of action gives it significant therapeutic potential in the management of hormone-dependent conditions such as uterine fibroids and endometriosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a spiroindoline derivative with the chemical formula C₂₉H₂₆ClF₄N₃O₅S₂ and a molecular weight of 672.11 g/mol .[2][3]

Chemical Structure:

Physicochemical and Identification Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₆ClF₄N₃O₅S₂ | |

| Molecular Weight | 672.11 g/mol | |

| CAS Number | 1631164-24-3 | |

| Appearance | White to beige powder | |

| Solubility | DMSO: 2 mg/mL (clear) | |

| SMILES | O=S(CCC1(C2=C(N3S(C4=CC=C(F)C=C4)(=O)=O)C=CC(C(NCC5=C(Cl)C=C(C(F)(F)F)C=N5)=O)=C2)[C@@H]3C6CC6)(CC1)=O | |

| InChI Key | PZGSYNNVPNLHQG-SANMLTNESA-N |

Pharmacological Properties

This compound is a high-affinity antagonist of the GnRH receptor with potent activity in both human and rat species.

Pharmacodynamics:

| Parameter | Species | Value | Reference |

| IC₅₀ (GnRH-R) | Human | 21 nM | |

| IC₅₀ (GnRH-R) | Rat | 24 nM | |

| In Vivo Activity | Ovariectomized Rats | Dose-dependent suppression of plasma LH |

Pharmacokinetics:

| Species | Half-life (t₁/₂) | Reference |

| Male Wistar Rat | 13-17 hours | |

| Female Beagle | 18 hours | |

| Female Cynomolgus | 7 hours |

Mechanism of Action: GnRH Receptor Signaling Pathway

The Gonadotropin-Releasing Hormone (GnRH) receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon binding of the endogenous ligand GnRH, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of gonadotropins (LH and FSH).

This compound, as a competitive antagonist, binds to the GnRH receptor and prevents the binding of GnRH, thereby inhibiting this downstream signaling cascade.

Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro GnRH Receptor Binding Assay (IC₅₀ Determination)

This protocol outlines a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the GnRH receptor.

Workflow Diagram:

Caption: Workflow for the in vitro GnRH receptor binding assay.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human or rat GnRH receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled GnRH agonist (e.g., [³H]-Buserelin), and serial dilutions of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled GnRH agonist.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioactivity.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Express the data as a percentage of specific binding relative to the control (no this compound).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

In Vivo Luteinizing Hormone (LH) Suppression Assay in Ovariectomized Rats

This protocol describes an in vivo study to evaluate the efficacy of orally administered this compound in suppressing plasma LH levels in a relevant animal model.

Workflow Diagram:

Caption: Workflow for the in vivo LH suppression assay in ovariectomized rats.

Detailed Methodology:

-

Animal Model:

-

Use adult female Wistar rats.

-

Perform bilateral ovariectomy under anesthesia to induce a state of elevated LH levels due to the removal of negative feedback from ovarian hormones.

-

Allow the animals to recover for at least two weeks before the experiment.

-

-

Drug Administration:

-

Prepare a formulation of this compound suitable for oral gavage (e.g., a suspension in a vehicle like 0.5% carboxymethylcellulose).

-

Group the animals and administer either the vehicle control or different doses of this compound.

-

-

Blood Sampling:

-

At predetermined time points after dosing (e.g., 0, 2, 4, 8, and 24 hours), collect blood samples from a suitable site (e.g., the tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation and LH Measurement:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of LH in the plasma samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean plasma LH concentrations for each treatment group at each time point.

-

Analyze the data for statistically significant differences between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Conclusion

This compound is a well-characterized GnRH receptor antagonist with a promising pharmacological profile for the treatment of hormone-sensitive disorders. Its oral bioavailability and potent in vivo activity make it a valuable tool for researchers and a potential therapeutic agent. The information and protocols provided in this technical guide are intended to facilitate further investigation and development in the field of endocrinology and women's health.

References

In Vitro Characterization of Bay-784: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-784 (also known as BAY 1214784) is a potent and selective, orally available, non-peptide antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Developed as a chemical probe, it serves as a valuable tool for studying the physiological and pathological roles of the GnRH receptor. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its evaluation.

Core Compound Activity

This compound demonstrates potent antagonism of the human GnRH receptor in the nanomolar range. Its in vitro activity has been characterized across multiple species, highlighting its utility in various preclinical models.

Table 1: In Vitro Antagonist Potency of this compound at the GnRH Receptor[1]

| Species | Assay Agonist | IC50 (nM) |

| Human | Buserelin | 21 |

| Rat | Buserelin | 24 |

| Cynomolgus Monkey | Buserelin | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key in vitro assays used to characterize this compound.

GnRH Receptor Functional Antagonism Assay (FLIPR-based Calcium Mobilization)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a GnRH receptor agonist.

Workflow:

Caption: Workflow for the FLIPR-based calcium mobilization assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GnRH receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 384-well microplates and incubated overnight to allow for attachment.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: Various concentrations of this compound are added to the wells, and the plates are pre-incubated for a defined period.

-

Agonist Stimulation: A fixed concentration of a GnRH receptor agonist (e.g., buserelin) is added to the wells to stimulate calcium mobilization.

-

Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The IC50 values are calculated by plotting the inhibition of the agonist-induced calcium signal against the concentration of this compound.

IP-One HTRF Assay for Gq-coupled Receptor Activation

This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq protein activation, providing a functional readout of GnRH receptor signaling.

Workflow:

Caption: Workflow for the IP-One HTRF assay.

Methodology:

-

Cell Culture and Plating: Similar to the FLIPR assay, cells expressing the GnRH receptor are cultured and seeded in 384-well plates.

-

Compound and Agonist Addition: Cells are stimulated with a GnRH receptor agonist in the presence of varying concentrations of this compound.

-

IP1 Accumulation: The cells are incubated for a specific time to allow for the accumulation of IP1.

-

Cell Lysis: A lysis buffer is added to release intracellular IP1.

-

HTRF Detection: The HTRF detection reagents, consisting of an IP1 analog labeled with d2 (acceptor) and an anti-IP1 antibody labeled with Europium cryptate (donor), are added to the lysate.

-

Signal Measurement: After an incubation period, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Data Analysis: IC50 values are determined by analyzing the dose-dependent inhibition of agonist-induced IP1 accumulation by this compound.

Signaling Pathway

This compound acts as an antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.

Caption: Antagonistic action of this compound on the GnRH receptor signaling pathway.

Upon binding of the endogenous ligand GnRH, the GnRH receptor activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound competitively binds to the GnRH receptor, preventing GnRH-mediated activation and subsequent downstream signaling.

Selectivity Profile

The selectivity of a chemical probe is critical for its utility in target validation and mechanistic studies. This compound has been profiled against a panel of other receptors to assess its off-target activities.

Table 2: Selectivity of this compound

| Target | Activity | Notes |

| Panel of 25 GPCRs | No significant off-target liabilities | Data not shown in the primary publication, but mentioned as a key finding.[1] |

Further detailed selectivity screening data from broader panels (e.g., CEREP) would provide a more comprehensive understanding of the off-target profile of this compound.

Conclusion

This compound is a well-characterized in vitro tool for the study of GnRH receptor biology. Its high potency and selectivity make it a valuable chemical probe for elucidating the role of this receptor in various physiological and disease states. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers utilizing this compound in their studies.

References

BAY-784: An In-Depth Profile of Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of BAY-784 (also known as BAY-1214784), a potent and selective antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R). The following sections detail its on-target potency, off-target screening results, the experimental methodologies employed for these assessments, and the relevant signaling pathways.

On-Target and Off-Target Activity of this compound

This compound is a highly potent antagonist of the human Gonadotropin-Releasing Hormone Receptor (GnRH-R) with an IC50 of 27 nM[1]. Its selectivity has been evaluated through extensive screening against a panel of G-protein coupled receptors (GPCRs) and other key enzymes.

Quantitative Selectivity Data

The tables below summarize the known quantitative data for this compound's activity at its primary target and key off-targets identified during preclinical profiling.

Table 1: On-Target Potency of this compound

| Target | Species | Assay Type | Potency (IC50) |

| Gonadotropin-Releasing Hormone Receptor (GnRH-R) | Human | Tag Lite Binding Assay | 27 nM[1] |

Table 2: Off-Target Selectivity Profile of this compound

| Target | Target Class | Assay Type | Result |

| Cannabinoid Receptor 1 (CNR1) | GPCR | Radioligand Binding Assay | IC50 = 3.44 µM[1] |

| Mitogen-activated protein kinase 3 (MAPK3/ERK1) | Kinase | Enzyme Assay | IC50 = 4.87 µM[1] |

| Mitogen-activated protein kinase 14 (MAPK14/p38α) | Kinase | Enzyme Assay | IC50 = 10.7 µM[1] |

| Panel of 25 GPCRs | GPCR | Functional Profiling | No significant activation or inhibition (>70%) at 10 µM |

| Sigma 2 Receptor (TMEM97) | Non-GPCR | Radioligand Binding Assay | Weak activity (Ki = 1107.9 nM) |

Experimental Protocols

The following sections describe the methodologies used to determine the potency and selectivity of this compound.

Primary Potency Assessment: Tag Lite® HTRF Binding Assay

The in vitro potency of this compound on the human GnRH-R was determined using a Tag Lite® Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.

Principle: This assay measures the binding of a fluorescently labeled ligand to the receptor on the cell surface. A terbium cryptate (donor) is attached to the receptor, and a fluorescently labeled ligand (acceptor) is used. When the labeled ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The displacement of the labeled ligand by a test compound, such as this compound, leads to a decrease in the FRET signal, which is used to calculate the compound's binding affinity (IC50).

Protocol Outline:

-

Cell Culture: Cells stably expressing the human GnRH receptor are cultured and harvested.

-

Receptor Labeling: The GnRH receptors on the cells are labeled with a terbium cryptate donor.

-

Assay Reaction: The labeled cells are incubated with a fluorescently labeled GnRH peptide (acceptor) and varying concentrations of this compound.

-

Signal Detection: After incubation, the HTRF signal is read on a compatible plate reader, measuring the emission from both the donor and the acceptor.

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Off-Target Selectivity Screening: Radioligand Binding and Enzyme Assays

The off-target selectivity of this compound was assessed by Eurofins-Panlabs using a combination of radioligand binding assays for receptors and enzyme inhibition assays for kinases.

Radioligand Binding Assay (e.g., for CNR1 and TMEM97):

Principle: This technique quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor is measured in the presence and absence of the test compound.

Protocol Outline:

-

Membrane Preparation: Membranes from cells expressing the target receptor are prepared.

-

Binding Reaction: The cell membranes are incubated with a specific radiolabeled ligand and varying concentrations of this compound in a suitable buffer.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage of specific binding is calculated for each concentration of this compound. The IC50 and Ki values are then determined using non-linear regression analysis.

Enzyme Inhibition Assay (e.g., for MAPK3 and MAPK14):

Principle: This assay measures the ability of a test compound to inhibit the activity of a specific enzyme. The enzyme's activity is typically monitored by the conversion of a substrate to a product, which can be detected, for example, by the incorporation of a radiolabeled phosphate group.

Protocol Outline:

-

Enzyme Reaction: The purified kinase (e.g., MAPK3 or MAPK14) is incubated with its specific substrate, ATP (often radiolabeled with ³³P), and varying concentrations of this compound in an appropriate reaction buffer.

-

Reaction Termination: The enzymatic reaction is stopped after a defined incubation period.

-

Product Quantification: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves separating the phosphorylated substrate from the unreacted radiolabeled ATP and measuring the incorporated radioactivity.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the relevant biological pathway and the experimental workflow for selectivity profiling.

Caption: GnRH-R signaling pathway and its inhibition by this compound.

Caption: Workflow for assessing the selectivity profile of a drug candidate.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Bay-784 (BAY 1214784)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay-784, also known as BAY 1214784, is a potent and selective, orally available, non-peptide antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor. Developed as a potential treatment for sex hormone-dependent disorders such as uterine fibroids, this compound modulates the hypothalamic-pituitary-gonadal axis by competitively blocking the GnRH receptor, leading to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiling data from preclinical in vitro and in vivo studies, as well as initial clinical findings in humans. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows are presented to facilitate a thorough understanding of this compound for research and development purposes.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of the GnRH receptor, which is a G-protein coupled receptor (GPCR).[1] This action inhibits the downstream signaling cascade that leads to the synthesis and release of gonadotropins.

In Vitro Potency

This compound demonstrates potent antagonist activity at the human and rat GnRH receptors. The half-maximal inhibitory concentration (IC50) has been determined in various cell-based functional assays.

Table 1: In Vitro Antagonist Potency of this compound

| Species | Agonist | IC50 (nM) |

| Human | Buserelin | 21 |

| Rat | Buserelin | 24 |

Data sourced from MedChemExpress.[2]

In Vivo Pharmacodynamic Effects

In vivo studies in animal models have confirmed the ability of this compound to suppress plasma LH levels in a dose-dependent manner.

Oral administration of this compound to ovariectomized (OVX) rats, a model characterized by elevated baseline LH levels, resulted in a significant and dose-dependent reduction in plasma LH.

Table 2: In Vivo LH Suppression in Ovariectomized Rats

| Dose (mg/kg, p.o.) | Maximum LH Suppression (%) | Duration of Significant Suppression (hours) |

| 3 | Significant | Not specified |

| 10 | Significant | Not specified |

| 30 | Significant | Not specified |

Data extracted from Panknin et al., 2020.

The calculated median effective dose (ED50) for LH suppression in this model was approximately 4.5 mg/kg.[2][3]

Mechanism of Action: GnRH Receptor Signaling Pathway

This compound acts as a competitive antagonist at the GnRH receptor, thereby inhibiting the signaling cascade initiated by the endogenous ligand, GnRH. Upon binding of an agonist, the GnRH receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and secretion of LH and FSH. By blocking the receptor, this compound prevents these downstream events.

References

The Potential of NF-κB Inhibition in Uterine Fibroid Treatment: A Technical Overview of Bay 11-7082

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine fibroids, also known as leiomyomas, are the most prevalent benign tumors in women of reproductive age, leading to significant health issues such as heavy menstrual bleeding, pelvic pain, and infertility.[1][2] Current long-term medical treatments are limited, highlighting the urgent need for novel therapeutic strategies.[2][3] This technical guide delves into the preclinical research surrounding Bay 11-7082, an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, as a potential therapeutic agent for uterine fibroids. The data presented herein summarizes the in vivo efficacy of Bay 11-7082 in a preclinical model, shedding light on its mechanism of action and providing a foundation for future research and development.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immune response, cell proliferation, and apoptosis. Its aberrant activation has been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. In the context of uterine fibroids, the NF-κB pathway is believed to play a significant role in promoting tumor growth and the excessive accumulation of extracellular matrix (ECM), a hallmark of the condition.[1]

Bay 11-7082 exerts its therapeutic effect by inhibiting the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. This inhibition prevents the translocation of the NF-κB dimer into the nucleus, thereby blocking the transcription of its target genes involved in inflammation, cell growth, and ECM production.

Signaling Pathway Diagram

Caption: The NF-κB signaling pathway and the inhibitory action of Bay 11-7082.

Preclinical Efficacy of Bay 11-7082

A preclinical study utilizing a xenograft mouse model demonstrated the in vivo efficacy of Bay 11-7082 in inhibiting the growth of human uterine fibroids. The key findings from this study are summarized below.

Quantitative Data on In Vivo Efficacy

| Parameter | Control Group | Bay 11-7082 Treated Group | Percentage Change |

| Tumor Weight | - | - | 50% Reduction |

Note: Specific baseline and end-of-study tumor weights were not provided in the source material, only the percentage reduction.

Effects on Key Genes and Proteins

Bay 11-7082 treatment resulted in a significant reduction in the expression of several key genes and proteins implicated in the pathophysiology of uterine fibroids.

| Category | Gene/Protein | Effect of Bay 11-7082 |

| Extracellular Matrix | COL3A1, FN1, LOX | Significantly Reduced |

| Growth Factors | Prolactin, VEGF, PDGFA | Significantly Reduced |

| Hormone Receptors | ESR1, PGR | Significantly Decreased |

| Inflammation & Immune Response | SPARC, TDO2, MyD88, TLR3, TLR6, IL6, TNFα, TNFRSF11A, IL1β | Inhibited Expression |

| TGF-β Pathway | TGF-β3 | Significantly Reduced |

Crosstalk with the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) pathway is another critical signaling cascade involved in the excessive production of ECM in uterine fibroids. Research suggests a significant crosstalk between the TGF-β and NF-κB pathways. Bay 11-7082 was found to significantly reduce the expression of TGF-β3 in fibroid xenografts, suggesting that its anti-fibrotic effects may be mediated, in part, through the modulation of the TGF-β pathway.

Signaling Pathway Crosstalk Diagram

Caption: Crosstalk between the TGF-β and NF-κB signaling pathways in uterine fibroids.

Experimental Protocols

The following is a summary of the experimental methodology used in the preclinical evaluation of Bay 11-7082.

In Vivo Xenograft Model

-

Animal Model: The specific strain of immunodeficient mice was not detailed in the source material.

-

Xenograft Establishment: Human uterine fibroid tissue was implanted into the mice to establish fibroid xenografts.

-

Treatment:

-

Drug: Bay 11-7082

-

Administration Route: Intraperitoneal injection

-

Dosage and Frequency: The exact dosage and frequency of administration were not specified.

-

Duration: Two months

-

-

Monitoring:

-

Animal Health: Body weight and blood chemistry (liver, kidney, and pancreatic function) were monitored.

-

Tumor Growth: Tumor weight was measured at the end of the study.

-

-

Endpoint Analysis:

-

Gene Expression: mRNA levels of various genes in the fibroid xenografts were analyzed, likely via quantitative real-time PCR (qRT-PCR).

-

Experimental Workflow Diagram

References

Preclinical Profile of Bay-784: A Potent GnRH Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bay-784, also known as BAY 1214784, is a potent and selective, orally available, non-peptide small molecule antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R). Developed by Bayer, it has been identified as a chemical probe and is available through the Structural Genomics Consortium (SGC) for open-access research.[1] This guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, intended to facilitate further investigation and drug development efforts in areas where GnRH-R modulation is of therapeutic interest, such as uterine fibroids and other sex hormone-dependent conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro GnRH-R Antagonist Activity

| Species | IC50 (nM) | Agonist Used |

| Human | 21 | Buserelin |

| Rat | 24 | LHRH/Buserelin |

| Cynomolgus Monkey | Potent (double-digit nM) | Not Specified |

Data compiled from multiple sources.[2][3][4][5]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties

| Species | Parameter | Value | Dosing |

| Ovariectomized (OVX) Rats | LH Suppression | ED50 = 4.5 mg/kg | Single p.o. |

| Male Wistar Rat | Half-life (t1/2) | 13-17 h | Not Specified |

| Female Beagle | Half-life (t1/2) | 18 h | Not Specified |

| Female Cynomolgus Monkey | Half-life (t1/2) | 7 h | Not Specified |

Data compiled from multiple sources.

Experimental Protocols

In Vitro GnRH-R Antagonist Activity Assay

Objective: To determine the in vitro potency of this compound in inhibiting the GnRH receptor.

Methodology:

-

Cell Line: A stable cell line co-expressing the human GnRH receptor and a luciferase reporter gene under the control of the NFAT response element was used.

-

Assay Principle: The assay measures the ability of the antagonist to inhibit the agonist-induced activation of the GnRH receptor, which in turn leads to a decrease in the expression of the luciferase reporter gene.

-

Procedure:

-

Cells were seeded into 96-well plates and incubated.

-

This compound was added at various concentrations.

-

After a pre-incubation period, a fixed concentration of a GnRH-R agonist (Buserelin for human receptor, LHRH or Buserelin for rat receptor) was added to stimulate the receptor.

-

The plates were incubated to allow for reporter gene expression.

-

Luciferase activity was measured using a luminometer.

-

-

Data Analysis: The IC50 values, representing the concentration of this compound required to inhibit 50% of the agonist-induced response, were calculated from the dose-response curves.

In Vivo Luteinizing Hormone (LH) Suppression in Ovariectomized (OVX) Rats

Objective: To evaluate the in vivo efficacy of this compound in suppressing plasma luteinizing hormone levels.

Methodology:

-

Animal Model: Adult female Wistar rats were ovariectomized to create a model with elevated and stable baseline LH levels due to the absence of ovarian steroid feedback.

-

Acclimatization: Animals were allowed to recover from surgery and acclimatize for a minimum of two weeks.

-

Drug Administration: this compound was formulated in a suitable vehicle and administered as a single oral dose (p.o.) at various concentrations (0.5, 3, 10, and 30 mg/kg).

-

Blood Sampling: Blood samples were collected at specific time points (e.g., 4 and 8 hours post-dose) via a suitable method (e.g., tail vein or cardiac puncture).

-

LH Measurement: Plasma LH concentrations were determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat LH.

-

Data Analysis: The dose-dependent suppression of plasma LH was analyzed, and the ED50 (the dose required to achieve 50% of the maximal effect) was calculated.

Signaling Pathways and Visualizations

GnRH Receptor Signaling Pathway

The Gonadotropin-Releasing Hormone Receptor (GnRH-R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon binding of GnRH (or its agonists), the receptor undergoes a conformational change, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary. This compound, as a GnRH-R antagonist, blocks the initial step of this cascade by preventing the binding of GnRH to its receptor.

Caption: GnRH Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow: In Vivo LH Suppression

The following diagram illustrates the workflow for the in vivo evaluation of this compound in ovariectomized rats.

Caption: Experimental workflow for the in vivo assessment of this compound.

Conclusion

This compound is a well-characterized preclinical tool for studying the role of the GnRH receptor in various physiological and pathological processes. Its potent antagonist activity, demonstrated in both in vitro and in vivo models, combined with its oral bioavailability, makes it a valuable probe for target validation and a potential starting point for the development of novel therapeutics. The detailed experimental protocols provided herein should enable researchers to replicate and build upon the existing knowledge of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

BAY-784: A Technical Guide for a Selective GnRH Receptor Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-784 is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, developed as a chemical probe to facilitate research into the physiological and pathological roles of this key regulator of the hypothalamic-pituitary-gonadal axis. As a non-peptide small molecule, this compound offers excellent oral bioavailability, making it a valuable tool for both in vitro and in vivo studies. This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₉H₂₆ClF₄N₃O₅S₂ |

| Molecular Weight | 672.11 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1631164-24-3 |

In Vitro Pharmacology: Potency and Activity

This compound demonstrates potent antagonism of the human and rat GnRH receptors with no agonistic activity observed.

| Parameter | Species | Value (nM) | Assay Type |

| IC₅₀ | Human GnRH-R | 21 | Tag-Lite Binding Assay |

| IC₅₀ | Rat GnRH-R | 24 | Tag-Lite Binding Assay |

In Vivo Pharmacology: Efficacy in Animal Models

Oral administration of this compound effectively suppresses luteinizing hormone (LH) levels in a dose-dependent manner in ovariectomized rats, a key indicator of GnRH receptor antagonism in vivo.

| Species | Route of Administration | ED₅₀ |

| Rat (ovariectomized) | Oral | 4.5 mg/kg |

Selectivity Profile

This compound exhibits a high degree of selectivity for the GnRH receptor. Off-target screening against a broad panel of receptors and enzymes revealed minimal activity at concentrations significantly higher than its GnRH receptor IC₅₀.

| Target | Assay Type | Activity |

| Broad panel of GPCRs | Radioligand Binding | Clean, with weak activity on TMEM97 (Ki = 1107.9 nM) |

| CNR1 | Radioligand Binding | IC₅₀ = 3.44 µM |

| MAPK3 | Enzyme Assay | IC₅₀ = 4.87 µM |

| MAPK14 | Enzyme Assay | IC₅₀ = 10.7 µM |

Signaling Pathways

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Figure 1. GnRH Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.

GnRH Receptor Binding Affinity: Tag-Lite Assay

This protocol describes a competitive binding assay using Cisbio's Tag-lite technology to determine the IC₅₀ of this compound for the GnRH receptor.

Methodological & Application

Application Notes and Protocols for BAY-784 In Vivo Experiments

These application notes provide a comprehensive overview of the in vivo experimental protocols for BAY-784, a potent and selective antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R). The following sections detail the methodologies for key in vivo experiments, present quantitative data in a structured format, and illustrate the relevant signaling pathway.

Signaling Pathway

This compound acts as a competitive antagonist to the Gonadotropin-Releasing Hormone Receptor. This intervention disrupts the downstream signaling cascade that is crucial for the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Consequently, this leads to a reduction in the synthesis of gonadal steroids, such as testosterone and estrogen.

Caption: Mechanism of action of this compound as a GnRH-R antagonist.

In Vivo Experimental Protocols

The following protocols are based on preclinical studies evaluating the in vivo efficacy and pharmacokinetics of this compound.

Luteinizing Hormone (LH) Suppression in Ovariectomized Rats

This experiment is designed to assess the in vivo potency of this compound in a model of elevated LH levels.

Experimental Workflow:

Caption: Workflow for the LH suppression experiment in OVX rats.

Methodology:

-

Animal Model: Adult female Wistar rats are surgically ovariectomized (OVX) to induce a state of chronically elevated plasma luteinizing hormone (LH) levels.

-

Acclimatization: Animals are allowed to recover from surgery and acclimatize to the housing conditions for a minimum of one week.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., PEG400/H₂O/EtOH, 60:30:10) and administered as a single oral gavage.[1] A vehicle control group receives the formulation without the active compound.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 4, 8, and 24 hours) for the analysis of plasma LH concentrations.[2]

-

Analysis: Plasma LH levels are quantified using a standard electrochemiluminescence immunoassay (ECLIA).[1] The percentage of LH suppression relative to the vehicle control is calculated for each dose and time point.

Pharmacokinetic Analysis in Rodents and Non-Rodents

This protocol outlines the procedures for determining the pharmacokinetic profile of this compound in various species.

Methodology:

-

Animal Models: Male Wistar rats, female beagle dogs, and female cynomolgus monkeys are used for pharmacokinetic studies.[2]

-

Administration: A single dose of this compound is administered orally (p.o.).[2]

-

Blood Sampling: Serial blood samples are collected at various time points post-administration.

-

Plasma Concentration Analysis: The concentration of this compound in plasma samples is determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including half-life (t½), are calculated from the plasma concentration-time profiles.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound in Ovariectomized Rats

| Dosage (mg/kg, p.o.) | Effect on Plasma LH Levels | Calculated ED₅₀ |

| 0.5 | Dose-dependent suppression | 4.5 mg/kg (at 4/8 hours) |

| 3 | Dose-dependent suppression | |

| 10 | Significant reduction, comparable to cetrorelix (0.1 mg/kg, s.c.) for at least 6 hours | |

| 30 | Strong suppression |

Table 2: Pharmacokinetic Parameters of this compound in Different Species

| Species | Sex | Half-life (t½) |

| Wistar Rat | Male | 13-17 hours |

| Beagle | Female | 18 hours |

| Cynomolgus Monkey | Female | 7 hours |

References

Application Notes and Protocols for Cell-Based Assays Using Bay-784

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-784 (also known as BAY 1214784) is a potent and selective antagonist of the human Gonadotropin-Releasing Hormone Receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) family.[1][2][3] The GnRH-R plays a pivotal role in the reproductive endocrine axis by controlling the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Dysregulation of the GnRH-R signaling pathway is implicated in various hormone-dependent diseases. This compound serves as a valuable chemical probe for studying GnRH-R biology and for the development of novel therapeutics.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other GnRH-R modulators. The protocols are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the GnRH-R. By binding to the receptor, this compound blocks the downstream signaling cascade initiated by the endogenous ligand, GnRH. The GnRH-R is primarily coupled to the Gq/11 family of G-proteins. Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This calcium signal is a key event in the cellular response to GnRH, ultimately leading to the secretion of LH and FSH from gonadotropic cells.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against human and rat GnRH-R.

| Target | Species | Assay Type | Agonist | IC50 (nM) | Reference |

| GnRH-R | Human | Inositol Phosphate (IP1) Accumulation | Buserelin | 21 | [1] |

| GnRH-R | Rat | Inositol Phosphate (IP1) Accumulation | Buserelin | 24 | [1] |

Signaling Pathway Diagram

Caption: GnRH-R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture

a. αT3-1 Cells (Endogenous GnRH-R Expression)

-

Description: A mouse pituitary gonadotrope cell line that endogenously expresses the GnRH receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

b. CHO-K1 or HEK293 Cells (Recombinant GnRH-R Expression)

-

Description: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are suitable hosts for stable or transient expression of the human GnRH-R.

-

Culture Medium:

-

CHO-K1: F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HEK293: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Transfection (for stable cell line generation):

-

Transfect cells with a mammalian expression vector containing the human GnRH-R cDNA using a suitable transfection reagent.

-

Select for stably transfected cells using an appropriate selection antibiotic (e.g., G418, puromycin) as dictated by the expression vector.

-

Expand and maintain the stable cell line in culture medium containing the selection antibiotic.

-

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-4 days or when they reach 80-90% confluency.

Inositol Phosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq/11 pathway activation. The HTRF® IP-One assay from Cisbio is a commonly used format.

Experimental Workflow

Caption: Workflow for the HTRF IP1 accumulation assay.

Protocol:

-

Cell Seeding: Seed GnRH-R expressing cells (e.g., stable CHO-K1 or HEK293 cells) into a 96-well white, solid-bottom plate at a density of 40,000-80,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of a GnRH-R agonist (e.g., Buserelin, typically at its EC80 concentration) in stimulation buffer containing lithium chloride (LiCl) to all wells (except for the negative control). LiCl is used to inhibit the degradation of IP1.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Detection: Lyse the cells and add the HTRF IP-One detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

-

Signal Reading: After a 60-minute incubation at room temperature, read the HTRF signal on a compatible plate reader (emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the two emission signals and plot the antagonist response as a function of this compound concentration to determine the IC50 value.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration upon GnRH-R activation. Fluorescent calcium indicators, such as Fluo-4 AM, are commonly used.

Experimental Workflow

Caption: Workflow for the calcium flux assay.

Protocol:

-

Cell Seeding: Seed GnRH-R expressing cells into a 96-well black-wall, clear-bottom plate and incubate overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence (Ex/Em ~490/525 nm for Fluo-4).

-

Inject a serial dilution of this compound (or vehicle) and incubate for a short period (e.g., 5-15 minutes).

-

Inject a fixed concentration of a GnRH-R agonist and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound. Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Luteinizing Hormone (LH) Secretion Assay

This assay directly measures the amount of LH secreted from pituitary gonadotrope cells in response to GnRH-R stimulation. This is a highly physiologically relevant assay.

Experimental Workflow

Caption: Workflow for the LH secretion assay.

Protocol:

-

Cell Seeding: Seed pituitary cells (e.g., αT3-1 or primary pituitary cells) in a 24-well plate and culture until they reach the desired confluency.

-

Wash and Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with various concentrations of this compound (or vehicle) for 30-60 minutes at 37°C.

-

Stimulation: Add a GnRH-R agonist at a fixed concentration and incubate for a defined period (e.g., 1-4 hours) to allow for LH secretion.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

LH Quantification: Measure the concentration of LH in the collected supernatants using a commercially available LH ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the LH concentration as a function of this compound concentration to determine the inhibitory effect and calculate the IC50 value.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background signal in fluorescence assays | Incomplete removal of fluorescent dye | Ensure thorough washing after dye loading. Use a background suppressor if available. |

| Low signal-to-noise ratio | Low receptor expression; Inappropriate agonist concentration | Verify GnRH-R expression in the cell line. Optimize the agonist concentration to be near its EC80. |

| High well-to-well variability | Inconsistent cell seeding; Pipetting errors | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. |

| No response to agonist | Inactive agonist; Cell line has lost receptor expression | Use a fresh, validated batch of agonist. Periodically check receptor expression via qPCR or binding assays. |

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the pharmacological properties of this compound and other GnRH-R modulators. By employing these protocols, researchers can obtain reliable and reproducible data on compound potency and mechanism of action, which is essential for advancing drug discovery and development programs targeting the GnRH receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Dienogest in Animal Models of Endometriosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Animal models are crucial for understanding the pathophysiology of endometriosis and for the preclinical evaluation of novel therapeutics. While information on a compound designated "BAY-784" is not publicly available, Dienogest, a synthetic progestin developed by Bayer, is a widely studied and clinically validated treatment for endometriosis. These application notes provide detailed protocols for the use of Dienogest in established rat and mouse models of surgically induced endometriosis, based on published research.

Dienogest is a selective progesterone receptor agonist that exerts its therapeutic effects through multiple mechanisms, including the inhibition of ovulation, suppression of estrogen production, and direct anti-proliferative and anti-inflammatory effects on endometriotic lesions.[1] These protocols are intended to serve as a guide for researchers investigating the efficacy and mechanism of action of progestins and other compounds in preclinical models of endometriosis.

Signaling Pathway of Progestins in Endometriosis

Progestins like Dienogest primarily act by binding to progesterone receptors in endometrial and endometriotic tissue. This interaction triggers a cascade of downstream effects that lead to the atrophy of the lesions. The simplified signaling pathway is depicted below.

Caption: Simplified signaling pathway of progestins in endometriotic cells.

Experimental Protocols

I. Rat Model of Surgically Induced Endometriosis

This protocol is adapted from studies evaluating the effect of Dienogest on endometrial-like lesions in rats.[2]

A. Experimental Workflow

Caption: Experimental workflow for the rat endometriosis model.

B. Detailed Methodology

-

Animal Model: Adult female Sprague-Dawley rats (8-10 weeks old).

-

Induction of Endometriosis:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Perform a ventral midline laparotomy to expose the uterus.

-

Ligate and remove one uterine horn.

-

Place the excised uterine horn in sterile saline.

-

Cut the uterine horn into small fragments (e.g., 3x3 mm).

-

Suture the uterine fragments to the peritoneal wall or mesenteric blood vessels.

-

Close the abdominal incision in layers.

-

Administer post-operative analgesics as required.

-

-

Treatment Protocol:

-

Allow a recovery and lesion establishment period of approximately 14 days.

-

Perform a second laparotomy to measure the baseline size of the endometriotic lesions.

-

Randomize animals into treatment groups.

-

Prepare Dienogest formulation for oral gavage (e.g., suspended in a vehicle like 0.5% carboxymethyl cellulose).

-

Administer Dienogest orally once daily for 28 days at doses of 0.3 mg/kg and 1.0 mg/kg.[2]

-

Administer vehicle to the control group and a positive control (e.g., Danazol 100 mg/kg/day) to another group.[2]

-

-

Efficacy Evaluation:

-

At the end of the treatment period, perform a final laparotomy and measure the dimensions of the endometriotic lesions.

-

Calculate the lesion area or volume.

-

Excise the lesions and the remaining uterine horn for histological analysis and measurement of uterine weight.

-

Euthanize the animals according to approved protocols.

-

II. Mouse Model of Surgically Induced Endometriosis

This protocol is based on a mouse model used to evaluate the therapeutic effects of Dienogest.[1]

A. Experimental Workflow

Caption: Experimental workflow for the mouse endometriosis model.

B. Detailed Methodology

-

Animal Model: Donor mice (e.g., ICR) and recipient mice (e.g., C57BL/6), approximately 8 weeks old.

-

Induction of Endometriosis:

-

Perform ovariectomy on both donor and recipient mice.

-

After a recovery period, prime donor mice with estradiol and progesterone to induce a decidualized endometrium.

-

Induce decidualization in one uterine horn of the donor mice.

-

Harvest the decidualized endometrial tissue from the donor mice.

-

Prepare a suspension of endometrial tissue fragments in saline.

-

Inject the endometrial tissue suspension (e.g., 40 mg of tissue in 0.2 mL of saline) into the pelvic cavity of the recipient mice.

-

-

Treatment Protocol:

-

Allow a period for lesion establishment (e.g., 7 days).

-

Randomize recipient mice into treatment groups.

-

Administer Dienogest (1 mg/kg) or saline (control) daily for 14 days. The route of administration should be consistent (e.g., subcutaneous injection or oral gavage).

-

-

Efficacy Evaluation:

-

At the end of the treatment period, euthanize the mice and collect peritoneal, uterine, and intestinal tissues.

-

Visually inspect for and count the number of endometriotic lesions.

-

Measure the size of the lesions.

-

Process tissues for histological examination to confirm the presence of endometrial glands and stroma.

-

Analyze tissues for gene and protein expression of relevant markers (e.g., inflammatory cytokines, cell proliferation markers).

-

Data Presentation

The following tables summarize the type of quantitative data that can be generated from these animal model studies.

Table 1: Efficacy of Dienogest in a Rat Model of Endometriosis

| Treatment Group | Dose (mg/kg/day) | Mean Lesion Area (mm²) at Baseline | Mean Lesion Area (mm²) after 28 Days | % Reduction in Lesion Area | Mean Uterine Horn Weight (g) |

| Vehicle Control | - | ||||

| Dienogest | 0.3 | ||||

| Dienogest | 1.0 | ||||

| Positive Control | (e.g., 100) |

Data in this table is illustrative and should be replaced with experimental results.

Table 2: Efficacy of Dienogest in a Mouse Model of Endometriosis

| Treatment Group | Dose (mg/kg/day) | Mean Number of Lesions | Mean Lesion Size (mm³) | Relative mRNA Expression (Fold Change vs. Control) |

| Inflammatory Marker (e.g., IL-6) | ||||

| Saline Control | - | 1.0 | ||

| Dienogest | 1.0 |

Data in this table is illustrative and should be replaced with experimental results.

Conclusion

The provided protocols for rat and mouse models of surgically induced endometriosis offer a robust framework for evaluating the preclinical efficacy of Dienogest and other potential therapeutic agents. Consistent application of these methodologies will yield reproducible and comparable data, facilitating the development of novel treatments for endometriosis. Researchers should adapt these protocols based on their specific research questions and institutional animal care and use guidelines.

References

Application Notes and Protocols for Solubilizing Bay-784 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-784 is a potent and selective antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor that plays a pivotal role in reproductive physiology. Understanding the cellular effects of this compound is crucial for research in areas such as oncology, endocrinology, and reproductive medicine. Proper solubilization and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound, guidance on its use in cell-based assays, and an overview of the GnRH receptor signaling pathway.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. The solubility data is essential for preparing appropriate stock solutions for cell culture experiments.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₆ClF₄N₃O₅S₂ | --- |

| Molecular Weight | 672.11 g/mol | --- |

| Appearance | White to beige powder | --- |

| Solubility in DMSO | 2 mg/mL | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 672.11 g/mol = 6.72 mg

-

-

-

Weighing this compound:

-

Carefully weigh out 6.72 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Solubilization:

-

Add 1 mL of sterile DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions and Dosing in Cell Culture